molecular formula C6H3ClFNO2 B1313330 6-Chloro-5-fluoronicotinic acid CAS No. 38186-86-6

6-Chloro-5-fluoronicotinic acid

Cat. No.: B1313330
CAS No.: 38186-86-6
M. Wt: 175.54 g/mol
InChI Key: YICIHICLGVXCGP-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoronicotinic acid is a heterocyclic organic compound with the molecular formula C₆H₃ClFNO₂ It is a derivative of nicotinic acid, where the hydrogen atoms at positions 6 and 5 of the pyridine ring are replaced by chlorine and fluorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-fluoronicotinic acid typically involves the halogenation of nicotinic acid derivatives. One common method includes the chlorination and fluorination of nicotinic acid or its esters. For example, 2,6-dihydroxy-5-fluoronicotinic acid ester can be converted to this compound using phosphorus oxychloride and a lithium reagent .

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of halogenating agents such as chlorine and fluorine gases, along with appropriate catalysts and solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-5-fluoronicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride are commonly employed.

Major Products Formed:

    Substitution Products: Various substituted nicotinic acid derivatives.

    Oxidation Products: Oxidized forms of the compound, such as carboxylic acids.

    Reduction Products: Reduced forms, such as amines or alcohols.

Scientific Research Applications

6-Chloro-5-fluoronicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-5-fluoronicotinic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with DNA or protein synthesis pathways, thereby exerting antimicrobial or anticancer effects .

Comparison with Similar Compounds

  • 2-Chloro-3-fluoro-5-methylpyridine
  • 6-Chloro-5-fluoronicotinonitrile
  • 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine

Comparison: 6-Chloro-5-fluoronicotinic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and industrial applications .

Properties

IUPAC Name

6-chloro-5-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICIHICLGVXCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467825
Record name 6-Chloro-5-fluoronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38186-86-6
Record name 6-Chloro-5-fluoronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-5-fluoropyridine-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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